molecular formula C17H20N2O3S B5908162 (5Z)-2-(2,6-dimethylmorpholin-4-yl)-5-(4-methoxybenzylidene)-1,3-thiazol-4(5H)-one

(5Z)-2-(2,6-dimethylmorpholin-4-yl)-5-(4-methoxybenzylidene)-1,3-thiazol-4(5H)-one

Cat. No.: B5908162
M. Wt: 332.4 g/mol
InChI Key: GULVJNCDTBRYTP-NVNXTCNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-2-(2,6-dimethylmorpholin-4-yl)-5-(4-methoxybenzylidene)-1,3-thiazol-4(5H)-one is a synthetic organic compound that belongs to the class of thiazolones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-(2,6-dimethylmorpholin-4-yl)-5-(4-methoxybenzylidene)-1,3-thiazol-4(5H)-one typically involves the condensation of appropriate starting materials under controlled conditions. A common synthetic route might include:

    Starting Materials: 2,6-dimethylmorpholine, 4-methoxybenzaldehyde, and a thiazolone precursor.

    Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

    Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-(2,6-dimethylmorpholin-4-yl)-5-(4-methoxybenzylidene)-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a corresponding sulfoxide or sulfone, while reduction could lead to the formation of a reduced thiazolone derivative.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (5Z)-2-(2,6-dimethylmorpholin-4-yl)-5-(4-methoxybenzylidene)-1,3-thiazol-4(5H)-one would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to the modulation of specific biochemical pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    Thiazolones: Other thiazolone derivatives with similar structures.

    Morpholine Derivatives: Compounds containing the morpholine ring.

    Benzylidene Derivatives: Compounds with benzylidene groups.

Uniqueness

(5Z)-2-(2,6-dimethylmorpholin-4-yl)-5-(4-methoxybenzylidene)-1,3-thiazol-4(5H)-one is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

(5Z)-2-(2,6-dimethylmorpholin-4-yl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-11-9-19(10-12(2)22-11)17-18-16(20)15(23-17)8-13-4-6-14(21-3)7-5-13/h4-8,11-12H,9-10H2,1-3H3/b15-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GULVJNCDTBRYTP-NVNXTCNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NC(=O)C(=CC3=CC=C(C=C3)OC)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CN(CC(O1)C)C2=NC(=O)/C(=C/C3=CC=C(C=C3)OC)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.